2,3,9,10-Tetramethoxy-6,13-dihydropentacen-6-OL
Description
Properties
CAS No. |
919273-16-8 |
|---|---|
Molecular Formula |
C26H24O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2,3,9,10-tetramethoxy-6,13-dihydropentacen-6-ol |
InChI |
InChI=1S/C26H24O5/c1-28-22-10-14-5-18-7-19-6-15-11-23(29-2)25(31-4)13-17(15)9-21(19)26(27)20(18)8-16(14)12-24(22)30-3/h5-6,8-13,26-27H,7H2,1-4H3 |
InChI Key |
UWIDNJHARGPUJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(C=C2C=C1OC)C(C4=C(C3)C=C5C=C(C(=CC5=C4)OC)OC)O |
Origin of Product |
United States |
Biological Activity
2,3,9,10-Tetramethoxy-6,13-dihydropentacen-6-OL is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 366.44 g/mol. It features multiple methoxy groups that contribute to its unique chemical behavior and potential biological interactions.
Antitumor Activity
Recent studies have indicated that 2,3,9,10-tetramethoxy-6,13-dihydropentacen-6-OL exhibits significant antitumor properties. In vitro experiments have demonstrated its efficacy against various cancer cell lines.
Case Study: Antitumor Efficacy
A study conducted on the compound's effects on HepG2 liver cancer cells revealed that it induces apoptosis through a mechanism involving cell cycle arrest. The following table summarizes the findings:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| HepG2 | 99.98 | 7.92 |
| A549 | 100.07 | 8.99 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
The compound showed a higher inhibition rate compared to standard treatments like Sunitinib across multiple cancer cell lines, indicating its potential as a lead compound for further development .
The mechanism by which 2,3,9,10-tetramethoxy-6,13-dihydropentacen-6-OL exerts its antitumor effects involves several pathways:
- Cell Cycle Arrest : The compound was shown to arrest the cell cycle at the S phase in HepG2 cells.
- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), leading to mitochondrial dysfunction and activation of caspase-3 .
- Mitochondrial Pathway : The involvement of mitochondrial pathways in apoptosis suggests that the compound may affect mitochondrial membrane potential and reactive oxygen species (ROS) generation.
Additional Biological Activities
Beyond its antitumor properties, preliminary research suggests that the compound may possess other biological activities:
- Antioxidant Activity : Methoxy-substituted compounds often exhibit antioxidant properties due to their ability to scavenge free radicals.
- Anti-inflammatory Effects : Initial studies indicate potential anti-inflammatory effects, which could be beneficial in various chronic diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share methoxy substitution patterns but differ in core scaffolds, leading to distinct physicochemical and biological behaviors. Below is a detailed comparison:
Tetrahydroberberine (THP)
- Structure: THP (C₂₁H₂₅NO₄) is an isoquinoline alkaloid with a dibenzo[a,g]quinolizine core and methoxy groups at 2,3,9,10 positions .
- Key Differences: Core Saturation: THP’s partially saturated quinolizine ring contrasts with the pentacene-derived aromatic system of the target compound. Biological Activity: THP exhibits analgesic and sedative effects due to interactions with dopamine receptors , whereas the pentacenol derivative’s bioactivity remains unexplored. Chirality: THP has a chiral center (C14), while the pentacenol derivative’s stereochemistry is undefined in available data.
Corydaline and Berbine Derivatives
- Corydaline : A THP analog with a methyl group at position 13, enhancing lipid solubility and bioavailability .
- Berbine Hydrochloride: Features a fully aromatic isoquinoline core with methoxy groups; its hydrochloride salt (CAS 10097-84-4) shows reproductive toxicity in rats at 20 mg/kg .
- Comparison: Electronic Properties: The pentacenol’s extended π-conjugation may favor charge transport in semiconductors, unlike berbine’s smaller aromatic system. Toxicity: Methoxy-substituted berbine derivatives exhibit dose-dependent toxicity , suggesting that similar substituents in the pentacenol derivative warrant careful toxicological evaluation.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Methoxy Substituents : The 2,3,9,10-tetramethoxy pattern improves solubility in polar solvents across analogs but may reduce thermal stability in electronic applications .
- Core Structure Impact : Aromatic pentacene derivatives typically exhibit high charge carrier mobility, whereas saturated or partially saturated cores (e.g., THP) prioritize bioactivity .
- Toxicity Considerations: Methoxy-rich isoquinoline alkaloids show dose-dependent toxicity , suggesting the pentacenol derivative requires rigorous safety profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
